REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([F:10])([F:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:11]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12]1.C([O-])(=O)C.[Na+].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C(=O)(O)[O-].[Na+]>C1COCC1.C(OCC)(=O)C>[CH:11]1([NH:1][CH2:2][C:3]([F:10])([F:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
401 g
|
Type
|
reactant
|
Smiles
|
NCC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
477 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
|
Quantity
|
6.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
3300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3300 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
3300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred vigorously at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At this time the layers were separated
|
Type
|
ADDITION
|
Details
|
the pH of aqueous phase was further adjusted to 11 by addition of 25% aqueous NaOH
|
Type
|
TEMPERATURE
|
Details
|
while cooling in the bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3.5 L×2)
|
Type
|
WASH
|
Details
|
washed with cold saturated NaHCO3 (1.5 L×2), brine (1.5L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NCC(C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |